

3-Bromo-4-hydroxybenzonitrile: A Technical Guide to Safety, Toxicity, and Handling

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Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzonitrile

Cat. No.: B056826

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of **3-Bromo-4-hydroxybenzonitrile** (CAS No. 2315-86-8). This document is intended for professionals in research, and drug development who may handle this compound. It consolidates available data on its physicochemical properties, toxicological profile, and recommended safety protocols. While specific quantitative toxicity data, such as LD50 values, are not extensively available in published literature, this guide summarizes the known hazards based on its GHS classification and provides representative experimental protocols for toxicity assessment.

Chemical and Physical Properties

3-Bromo-4-hydroxybenzonitrile is a halogenated aromatic compound.^[1] It presents as a solid, ranging in color from white to cream or pale brown crystals or powder.^{[2][3]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **3-Bromo-4-hydroxybenzonitrile**

Property	Value	Reference(s)
CAS Number	2315-86-8	[4]
Molecular Formula	C ₇ H ₄ BrNO	
Molecular Weight	198.02 g/mol	[4]
Appearance	White to light yellow crystalline powder; brown crystals or needles	[1][2]
Melting Point	155-159 °C	[4][5]
Boiling Point	271.1±25.0 °C (Predicted)	[3]
Solubility	Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide.	[1][2]
pKa	6.30±0.18 (Predicted)	[1][3]

Toxicological Profile and Hazard Classification

The toxicological properties of **3-Bromo-4-hydroxybenzonitrile** have not been fully investigated.[6] However, it is classified as harmful if swallowed.[4][7][8][9] The presence of both brominated and nitrile functionalities may contribute to its moderate toxicity.[1] Similar halogenated aromatic nitriles have shown potential as irritants upon contact with skin or mucous membranes.[1] Inhalation or ingestion could potentially lead to systemic toxicity, with symptoms such as nausea, headache, and respiratory discomfort.[1]

GHS Classification

The Globally Harmonized System (GHS) classification for **3-Bromo-4-hydroxybenzonitrile** is summarized in Table 2.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed	GHS07 (Exclamation Mark)	Warning

References:[2][4][7][10][11]

Quantitative Toxicity Data

Specific quantitative toxicity data, such as median lethal dose (LD50) values for oral, dermal, or inhalation routes, are not available in the reviewed literature. Ecotoxicity data regarding its effects on aquatic life are also unavailable.[12]

Experimental Protocols for Toxicity Assessment

While specific toxicity studies for **3-Bromo-4-hydroxybenzonitrile** are not publicly available, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed to determine its toxicological profile.

Representative Protocol for Acute Oral Toxicity (Based on OECD Guideline 420)

The acute oral toxicity can be assessed using the Fixed Dose Procedure. This method involves a stepwise dosing of the substance to animals of a single sex (typically female rats) to identify a dose that causes evident toxicity without mortality.[13]

Methodology:

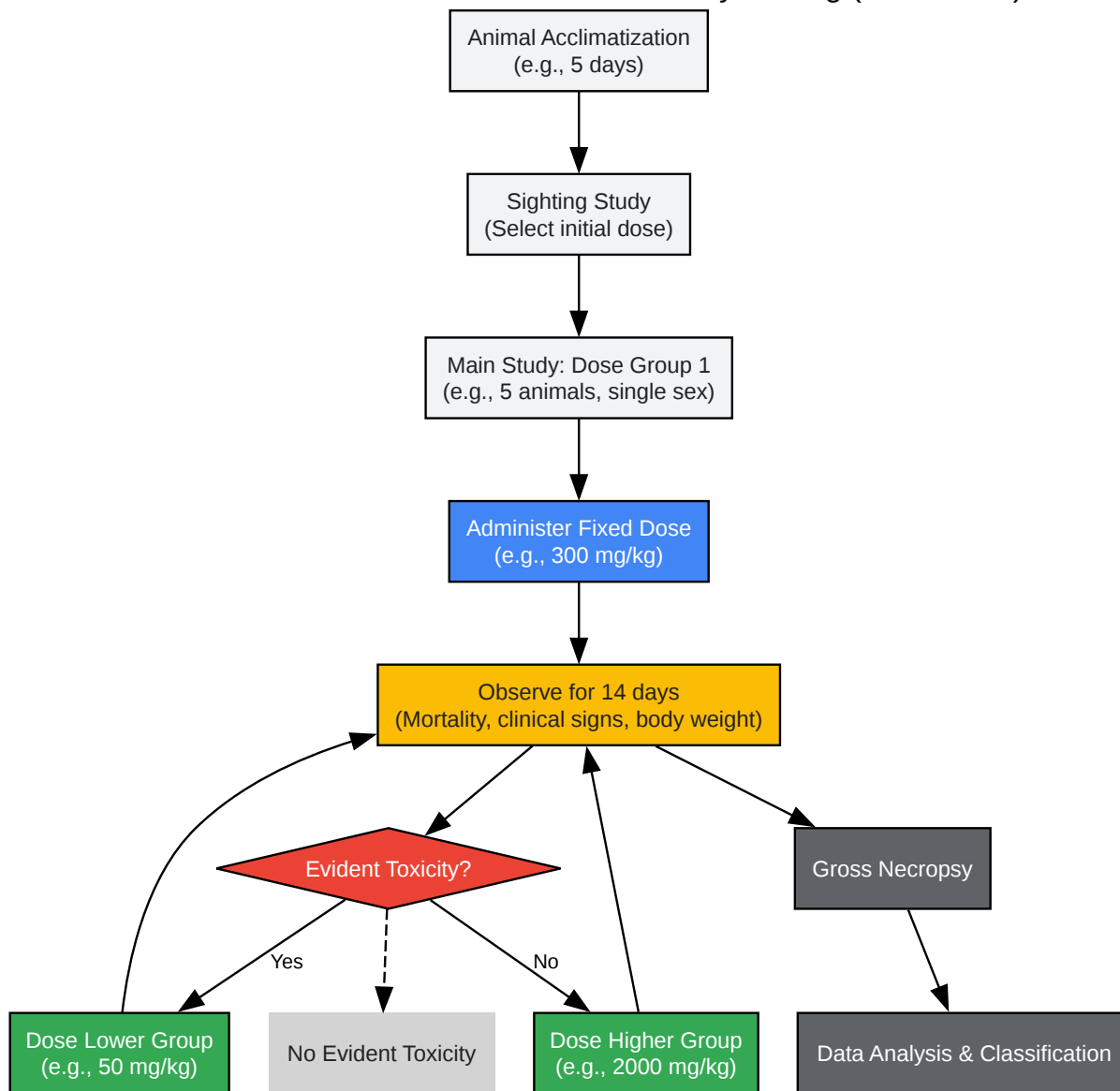
- Animal Selection: Healthy, young adult female rats are acclimatized to laboratory conditions. [13]
- Fasting: Animals are fasted overnight prior to administration of the substance.[13]
- Dose Administration: The test substance is administered as a single oral dose via gavage. [13] Dosing is sequential, starting with a dose expected to produce some signs of toxicity.

Fixed dose levels of 5, 50, 300, and 2000 mg/kg are typically used.[\[13\]](#)

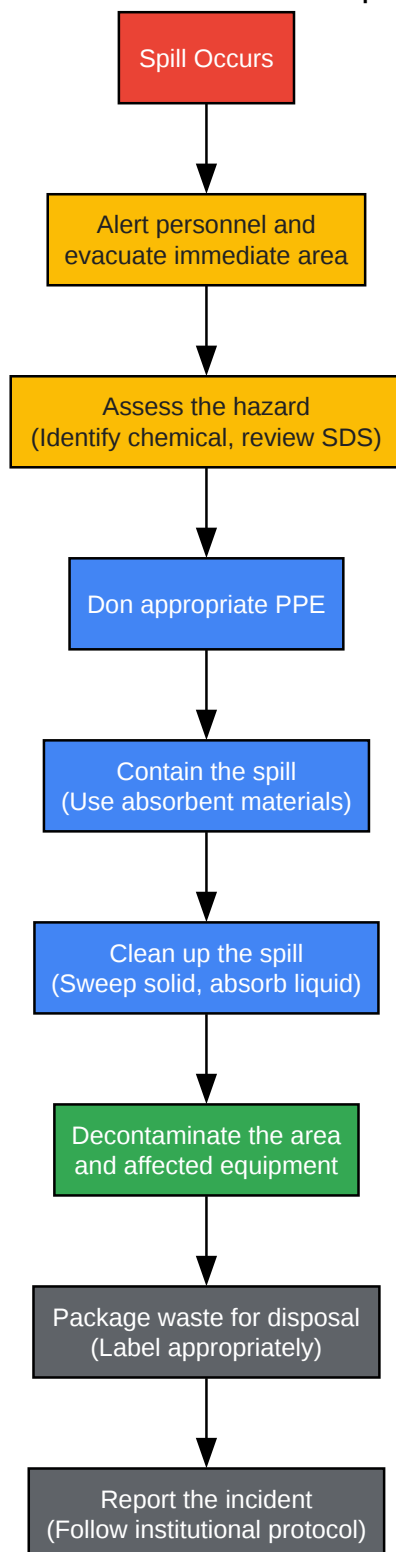
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[\[13\]](#)
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[\[13\]](#)

The following diagram illustrates a generalized workflow for such an experiment.

Generalized Workflow for Acute Oral Toxicity Testing (OECD 420)



General Workflow for Chemical Spill Response



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